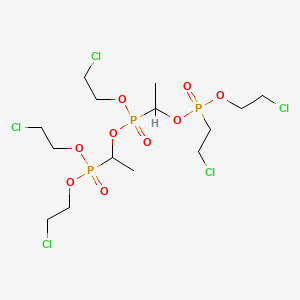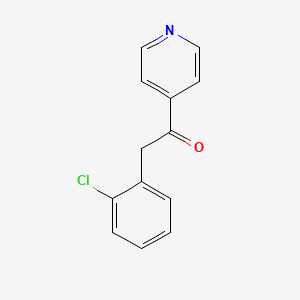![molecular formula C17H16ClN3O4S B3031607 3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide CAS No. 5531-21-5](/img/structure/B3031607.png)
3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide consists of a benzene ring with various substituents. The chlorine atom, ethoxy group, and carbamothioyl moiety are attached to the benzene ring. The nitro group and methyl group are also present. For a visual representation, refer to the crystal structure reported in Acta Crystallographica .
Applications De Recherche Scientifique
C17H16ClN3O4S\mathrm{C_{17}H_{16}ClN_3O_4S}C17H16ClN3O4S
and a molecular weight of 393.84 g/mol .Let’s explore its unique applications in various fields:
Antioxidant Properties
The compound’s structure suggests potential antioxidant activity. Researchers have investigated its ability to scavenge free radicals and protect cells from oxidative damage. Studies have shown that it may exhibit antioxidant effects, making it relevant for applications in health supplements or functional foods .
Antibacterial Activity
Given its thioamide moiety, this compound might possess antibacterial properties. Researchers have explored its efficacy against various bacterial strains. Investigating its mode of action and potential synergies with existing antibiotics could lead to novel therapeutic strategies .
Polymerization Catalysis
The compound’s unique structure could make it useful in catalyzing ring-opening polymerization reactions. Researchers have synthesized similar compounds and studied their catalytic behavior. Investigating its role in polymerization processes could open up applications in materials science and industry .
Biological Imaging Probes
Fluorescent derivatives of this compound could serve as imaging probes for biological studies. By modifying its structure, researchers can create fluorescent analogs that selectively bind to specific cellular targets. These probes could aid in visualizing cellular processes or detecting disease markers .
Pharmacological Research
Exploring the compound’s interactions with biological receptors and enzymes could reveal potential pharmacological applications. Computational studies or in vitro assays may identify specific targets, such as kinases or proteases, where this compound could be relevant .
Agrochemicals
Given its unique structure, this compound might have applications in agrochemicals. Investigating its herbicidal, fungicidal, or insecticidal properties could lead to the development of environmentally friendly pesticides or growth regulators .
Materials Science
The compound’s aromatic backbone and functional groups make it interesting for materials science. Researchers could explore its use in organic electronics, sensors, or coatings. Its stability and reactivity could contribute to innovative materials with tailored properties .
Photodynamic Therapy (PDT)
With appropriate modifications, this compound could serve as a photosensitizer in PDT. Researchers have used similar structures to target cancer cells selectively. Investigating its phototoxicity and cellular uptake could advance its application in cancer treatment .
Propriétés
IUPAC Name |
3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4S/c1-3-25-15-7-4-11(9-13(15)18)16(22)20-17(26)19-14-6-5-12(21(23)24)8-10(14)2/h4-9H,3H2,1-2H3,(H2,19,20,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDHMZBBUQMWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60412448 | |
| Record name | STK017406 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-ethoxy-N-[(2-methyl-4-nitrophenyl)carbamothioyl]benzamide | |
CAS RN |
5531-21-5 | |
| Record name | STK017406 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60412448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3031533.png)

![methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B3031535.png)





